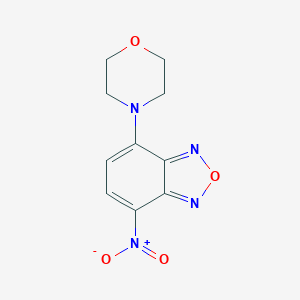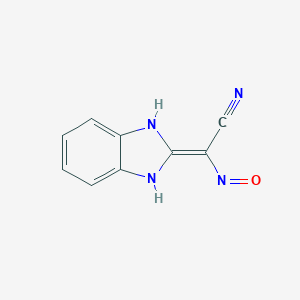
1-methyl-1,3-diphenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1,3-diphenylthiourea is a chemical compound with the molecular formula C14H14N2OS. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a carbanilide core with a methylthio group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-1,3-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of N-phenylthiourea with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve N-phenylthiourea in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
1-methyl-1,3-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-methyl-1,3-diphenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-methyl-1,3-diphenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
相似化合物的比较
Similar Compounds
N-phenylthiourea: Similar structure but lacks the methylthio group.
N-methylthiourea: Contains a methylthio group but lacks the carbanilide core.
Diphenylurea: Similar core structure but different functional groups.
Uniqueness
1-methyl-1,3-diphenylthiourea is unique due to the presence of both the carbanilide core and the methylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
属性
CAS 编号 |
4949-93-3 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
1-methyl-1,3-diphenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) |
InChI 键 |
WFICXIZBSZGSGV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
手性 SMILES |
CN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S |
规范 SMILES |
CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
4949-93-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)









![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
